molecular formula C16H16FNO2 B268537 2-fluoro-N-(2-isopropoxyphenyl)benzamide

2-fluoro-N-(2-isopropoxyphenyl)benzamide

Cat. No.: B268537
M. Wt: 273.3 g/mol
InChI Key: MFIXNXYJLXGKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-(2-isopropoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro substitution on the benzoyl group and a 2-isopropoxy substituent on the aniline ring. The fluorine atom at the ortho position of the benzoyl group may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or dipole effects .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-fluoro-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-11H,1-2H3,(H,18,19)

InChI Key

MFIXNXYJLXGKHZ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound features two fluorine atoms on the aniline ring (positions 2 and 4) and one on the benzoyl group. The additional fluorine at the para position increases electron-withdrawing effects, which may alter solubility and crystallinity compared to the mono-fluorinated target compound. Crystallographic studies reveal that ortho-fluorine substituents often participate in short C–H···F interactions, stabilizing specific conformations .
  • 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide : Replacing the isopropoxyphenyl group with a thiazole ring introduces heterocyclic character. The thiazole nitrogen participates in hydrogen bonding (N–H···N), forming dimeric structures in the crystal lattice. In contrast, the isopropoxy group in the target compound may favor hydrophobic interactions .

Alkoxy vs. Hydroxy Substituents

  • 2-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide : The hydroxy group at the ortho position enables strong hydrogen bonding (O–H···O), leading to distinct packing motifs compared to the isopropoxy variant. The isopropoxy group’s steric hindrance likely reduces hydrogen-bonding capacity but improves lipophilicity, impacting bioavailability .
  • 2-Fluoro-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide : The naphthoxy substituent introduces extended π-system interactions, while the isopropyl group increases conformational flexibility. This contrasts with the rigid isopropoxyphenyl group in the target compound .

Crystallographic and Hydrogen-Bonding Trends

  • Syn vs. Anti N–H Orientations : In chlorophenylbenzamide derivatives, the N–H bond is antiperpendicular to the Cl substituent, whereas fluorobenzamides often adopt a syn arrangement. This conformational difference influences hydrogen-bonding networks and crystal packing .
  • Dimerization via N–H···X Interactions : Fluorobenzamides with thiazole or pyridyl groups form dimers via N–H···N bonds, whereas those with alkoxy groups rely on weaker C–H···F or C–H···O interactions. The target compound’s isopropoxy group may limit strong hydrogen bonding but promote alternative packing modes .

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